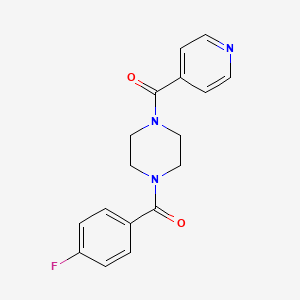

![molecular formula C15H25F3N2O3 B5570190 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known as diazaspiro[5.5]undecanes. These compounds are characterized by their spirocyclic structure, incorporating both nitrogen and oxygen atoms within their molecular framework.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes typically involves multi-component reactions or Michael addition reactions. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane derivatives were synthesized using barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in a one-pot multi-component reaction (Li et al., 2014). Another approach used 1,3-diaryl-2-propen-1-ones with barbituric or 2-thiobarbituric acid in aqueous ethanol under refluxing conditions (S. Ahmed et al., 2012).

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis techniques for similar compounds have been explored. For instance, Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction catalyzed by Et3N (Li et al., 2014).

Catalyst-Free Synthesis : Aggarwal et al. (2014) reported the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones through a double Michael addition reaction without any catalyst (Aggarwal, Vij, & Khurana, 2014).

Biological and Pharmacological Applications

Biological Activity and Treatment Potential : Blanco‐Ania et al. (2017) discussed the potential of 1,9-diazaspiro[5.5]undecanes, which are structurally similar, in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Properties : Clark et al. (1983) explored 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their antihypertensive properties in a rat model (Clark et al., 1983).

Material Science and Polymer Applications

Polymer Science : Nita et al. (2011) investigated the emulsion copolymerization process involving 2-hydroxyethyl methacrylate and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, focusing on potential applications as biomaterials (Nita, Chiriac, & Nistor, 2011).

Biodegradable Copolymers : Xu et al. (2006) synthesized biodegradable copolymers from cyclic carbonate and D,L-lactide, indicating potential for controlled degradation in biomedical applications (Xu, Liu, & Zhuo, 2006).

Safety and Regulatory Aspects

- Safety Evaluation : A scientific opinion from EFSA assessed the safety of a related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, for use in food contact materials, highlighting its safety within certain migration limits (Flavourings, 2012).

The scientific research applications of 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds have been explored in various studies. Below are the key findings from the relevant research:

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis techniques for similar compounds have been explored. For instance, Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction catalyzed by Et3N (Li et al., 2014).

Catalyst-Free Synthesis : Aggarwal et al. (2014) reported the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones through a double Michael addition reaction without any catalyst (Aggarwal, Vij, & Khurana, 2014).

Biological and Pharmacological Applications

Biological Activity and Treatment Potential : Blanco‐Ania et al. (2017) discussed the potential of 1,9-diazaspiro[5.5]undecanes, which are structurally similar, in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Properties : Clark et al. (1983) explored 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their antihypertensive properties in a rat model (Clark et al., 1983).

Material Science and Polymer Applications

Polymer Science : Nita et al. (2011) investigated the emulsion copolymerization process involving 2-hydroxyethyl methacrylate and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, focusing on potential applications as biomaterials (Nita, Chiriac, & Nistor, 2011).

Biodegradable Copolymers : Xu et al. (2006) synthesized biodegradable copolymers from cyclic carbonate and D,L-lactide, indicating potential for controlled degradation in biomedical applications (Xu, Liu, & Zhuo, 2006).

Safety and Regulatory Aspects

- Safety Evaluation : A scientific opinion from EFSA assessed the safety of a related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, for use in food contact materials, highlighting its safety within certain migration limits (Flavourings, 2012).

特性

IUPAC Name |

2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25F3N2O3/c16-15(17,18)12(22)10-19-7-4-14(5-8-19)3-2-13(23)20(11-14)6-1-9-21/h12,21-22H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQUPKVQXTZDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC(C(F)(F)F)O)CN(C1=O)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

![2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B5570199.png)

![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)